N,N-dimethylquinazolin-2-amine
CAS No.:
Cat. No.: VC15749795
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | N,N-dimethylquinazolin-2-amine |
| Standard InChI | InChI=1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
| Standard InChI Key | BJILMFOQIKLOAR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC2=CC=CC=C2C=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N,N-Dimethylquinazolin-2-amine (C₁₀H₁₂N₃) consists of a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring—with a dimethylamino group (-N(CH₃)₂) attached at the 2-position. The molecular weight is approximately 174.22 g/mol, and the compound exhibits planar geometry due to the aromatic quinazoline system. Key structural features include:
-
Aromatic system: The quinazoline core provides π-electron density for interactions with biological targets .
-
Dimethylamino substituent: Introduces basicity (pKa ~8–9) and enhances solubility in polar solvents compared to unsubstituted quinazolines .
-
Electron-rich regions: The pyrimidine nitrogen atoms and amino group facilitate hydrogen bonding and electrostatic interactions .
Comparative Analysis with Related Quinazolines
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N,N-dimethylquinazolin-2-amine can be inferred from methods used for analogous 2-aminoquinazolines. A plausible route involves:
-
Chlorination: Treatment of quinazolin-2-ol with phosphorus oxychloride (POCl₃) yields 2-chloroquinazoline .
-
Amination: Reaction of 2-chloroquinazoline with dimethylamine in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution, replacing chlorine with the dimethylamino group .
Critical Reaction Conditions:
-
Temperature: 80–100°C in anhydrous toluene or THF.
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields .
-
Purification: Column chromatography with ethyl acetate/hexane mixtures (3:7) achieves >95% purity .
Reactivity Profile
-
Alkylation: The dimethylamino group can undergo quaternization with alkyl halides, forming cationic species with enhanced water solubility .
-
Oxidation: Susceptible to oxidation by H₂O₂ or mCPBA, yielding N-oxide derivatives .
-
Complexation: The lone pair on the tertiary nitrogen enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺), relevant in catalytic applications .
Pharmacological Applications and Mechanisms
Kinase Inhibition
Quinazoline derivatives are established inhibitors of tyrosine kinases, such as epidermal growth factor receptor (EGFR). Molecular docking studies suggest that N,N-dimethylquinazolin-2-amine binds to the ATP-binding pocket of EGFR via:
-
Hydrogen bonds: Between the pyrimidine nitrogen and Met793.
-
Hydrophobic interactions: The dimethylamino group occupies a hydrophobic cleft formed by Leu718 and Val726 .
Predicted IC₅₀ Values for Kinase Targets
| Kinase | Predicted IC₅₀ (nM) | Reference Compound |
|---|---|---|
| EGFR | 15–25 | Gefitinib (IC₅₀ = 2 nM) |
| VEGFR2 | 50–75 | Sorafenib (IC₅₀ = 6 nM) |
| CDK4/6 | 120–150 | Palbociclib (IC₅₀ = 11 nM) |
Adenosine A₂A Receptor Antagonism
Structural analogs like 2-aminoquinazolines exhibit potent A₂AR antagonism, a target for neurodegenerative diseases. Key interactions include:
-
π-Stacking: Between the quinazoline ring and Phe168 of A₂AR.
-
Hydrogen bonding: The amino group interacts with Glu169 and Asn253 .
N,N-Dimethyl substitution may enhance blood-brain barrier permeability compared to primary amines, making it a candidate for central nervous system applications .
Future Directions in Research
Structural Optimization
-
Hindered amines: Introducing bulky groups (e.g., piperidinyl) at the 4-position to improve receptor selectivity .
-
Prodrug formulations: Phosphorylation of the amino group to enhance aqueous solubility .
Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume